molecular formula C12H17NS B7829504 3-(Piperidin-1-ylmethyl)benzenethiol

3-(Piperidin-1-ylmethyl)benzenethiol

Cat. No.: B7829504
M. Wt: 207.34 g/mol
InChI Key: VROGWKSZUMPPBC-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol backbone substituted with a piperidinylmethyl group at the meta position. The compound likely derives from a Mannich reaction, where benzenethiol reacts with formaldehyde and piperidine to introduce the piperidinylmethyl moiety . Such reactions are common in the preparation of piperidine-functionalized derivatives, as observed in the synthesis of related compounds like 3-(Piperidin-1-ylmethyl)-2-thioxothiazolidin-4-one .

Its applications may parallel those of structurally similar benzenethiol derivatives, such as serving as a ligand in metal coordination or a building block in drug discovery .

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGWKSZUMPPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Piperidin-1-ylmethyl)benzenethiol is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring linked to a benzenethiol moiety. Its chemical structure can be represented as follows:

C12H17NS\text{C}_{12}\text{H}_{17}\text{N}\text{S}

This structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Activity

Research indicates that thiol compounds often exhibit antimicrobial properties. A study evaluated the antibacterial activity of various thiols, including derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values for these derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
This compound75150
Control (standard antibiotic)2550

This data suggests that while this compound exhibits some antibacterial activity, it is less potent than standard antibiotics.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. A notable study reported IC50 values ranging from 19.9 to 75.3 µM across different cancer types, indicating its potential as an anticancer agent. The following table summarizes the cytotoxicity results:

Cell LineIC50 (µM)
MDA-MB-23119.9
MCF-745.0
COV31875.3

These findings suggest that the compound may be effective in targeting specific cancer cells while sparing normal cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence indicates that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The thiol group may contribute to oxidative stress within cells, further promoting apoptosis in cancerous tissues.

Case Studies

Several case studies have explored the therapeutic potential of thiol-containing compounds like this compound:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated a partial response to treatment with a derivative of this compound, highlighting its potential as part of combination therapy.
  • Case Study 2 : In a model of bacterial infection, administration of this compound showed a reduction in bacterial load compared to untreated controls, suggesting its utility in treating infections.

Comparison with Similar Compounds

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol (CAS 1443346-12-0)

  • Structure : Differs by a methyl group on the piperidine ring.
  • Molecular Formula : C₁₃H₁₉NS | Molecular Weight : 221.36 .

Benzenethiol (CAS 108-98-5)

  • Structure : Parent compound lacking the piperidinylmethyl group.
  • Molecular Formula : C₆H₆S | Molecular Weight : 110.18 .
  • Key Differences: Toxicity: Benzenethiol exhibits subchronic toxicity in rats, including increased liver weight (BMDL₁₀: 2.91 mg/kg-day) and irritation at 8–35 ppm . The piperidinylmethyl group may mitigate direct toxicity by altering metabolism.

3-(Piperidin-1-ylmethyl)aniline (CAS 93138-55-7)

  • Structure : Replaces the thiol group with an aniline (-NH₂) moiety.
  • Molecular Formula : C₁₂H₁₈N₂ | Molecular Weight : 190.28 .
  • Key Differences :
    • Basicity : The aniline derivative is more basic (pKa ~4.6) compared to the thiol analog, which may influence solubility and binding affinity in biological systems.
    • Applications : Used in chemical synthesis, whereas the thiol derivative’s applications may focus on redox-active or metal-chelating roles .

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)

  • Structure : Features an imidazoline ring instead of piperidine.
  • Molecular Formula : C₉H₁₀N₂S | Molecular Weight : 178.26 .
  • Synthetic Utility: Used as a research chemical and synthetic intermediate, contrasting with the piperidine derivative’s likely role in drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Properties/Applications
3-(Piperidin-1-ylmethyl)benzenethiol Not available C₁₂H₁₇NS 207.34 (calc.) Synthetic intermediate, pharmaceuticals (inferred)
3-((2-Methylpiperidin-1-yl)methyl)benzenethiol 1443346-12-0 C₁₃H₁₉NS 221.36 Pharmaceutical intermediate
Benzenethiol 108-98-5 C₆H₆S 110.18 Larvicide, irritant, liver toxicity
3-(Piperidin-1-ylmethyl)aniline 93138-55-7 C₁₂H₁₈N₂ 190.28 Chemical synthesis

Table 2: Toxicity and Pharmacokinetic Parameters (Selected Compounds)

Compound Subchronic p-RfD (mg/kg-day) Key Toxicological Findings
Benzenethiol 0.0097 Liver hypertrophy in rats (BMDL₁₀: 2.91 mg/kg-day)
This compound (inferred) Not available Likely reduced hepatotoxicity due to structural modification

Research Findings and Mechanistic Insights

  • Synthetic Routes : Piperidinylmethyl derivatives are commonly synthesized via Mannich reactions, as seen in the preparation of 3-(Piperidin-1-ylmethyl)-2-thioxothiazolidin-4-one using piperidine, formaldehyde, and rhodanine . Regioselectivity challenges, observed in indole analogs (e.g., absence of 3-(piperidin-1-ylmethyl)-1H-indole formation), highlight the importance of reaction intermediates .
  • Toxicity Modulation : The addition of a piperidinylmethyl group to benzenethiol may reduce direct hepatotoxicity by altering metabolic pathways, though empirical data are needed .

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